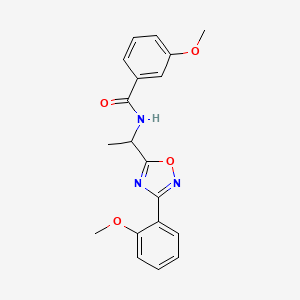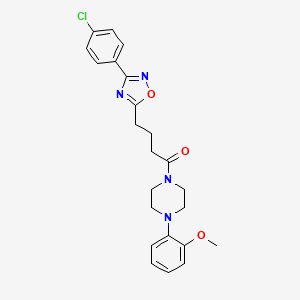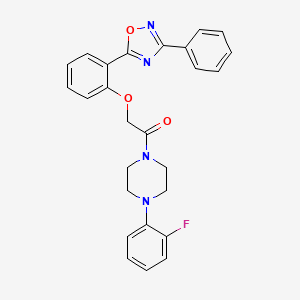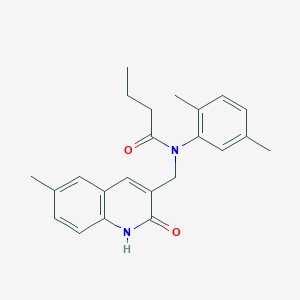
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the oxadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is not fully understood. However, studies have shown that it may act by inhibiting specific enzymes or proteins involved in various biological pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains. In addition, it has been found to reduce inflammation and oxidative stress in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological pathways. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Future Directions
There are several future directions for research on 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide. One direction is to further investigate its anticancer properties and its potential as a therapeutic agent for cancer. Another direction is to explore its antimicrobial properties and its potential as a new class of antibiotics. Additionally, further research is needed to fully understand its mechanism of action and its potential as a fluorescent probe for imaging applications.
Synthesis Methods
The synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide involves the reaction between 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid and o-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has shown potential applications in various scientific fields. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has also been investigated as a potential therapeutic agent for Alzheimer's disease and as a fluorescent probe for imaging applications.
properties
IUPAC Name |
N-(2-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-9-5-8-14-19(15)23-21(26)17-12-6-7-13-18(17)22-24-20(25-27-22)16-10-3-2-4-11-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIHDUSJOROGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)

![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)





![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)




![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)